2-{[5-(2-chlorophenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
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Overview
Description
2-{[5-(2-chlorophenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-chlorophenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the 1,2,4-triazole ring: This is achieved by reacting hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the sulfanyl group: The triazole intermediate is then reacted with thiol-containing compounds to introduce the sulfanyl group.
Acylation: The final step involves acylation with 3,5-dimethoxyphenyl acetic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-chlorophenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the triazole ring.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified triazole derivatives or desulfurized products.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[5-(2-chlorophenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anti-inflammatory effects and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{[5-(2-chlorophenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammation, microbial growth, or cancer cell proliferation.
Pathways Involved: It may modulate signaling pathways related to inflammation, apoptosis, or cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
- **2-{[5-[(4-chloroanilino)methyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Uniqueness
2-{[5-(2-chlorophenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide is unique due to its specific substitution pattern on the triazole ring and the presence of both chlorophenyl and dimethoxyphenyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
5298-93-1 |
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Molecular Formula |
C24H20Cl2N4O3S |
Molecular Weight |
515.4 g/mol |
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H20Cl2N4O3S/c1-32-18-11-16(12-19(13-18)33-2)27-22(31)14-34-24-29-28-23(20-5-3-4-6-21(20)26)30(24)17-9-7-15(25)8-10-17/h3-13H,14H2,1-2H3,(H,27,31) |
InChI Key |
AXGPINDTEXMLGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl)OC |
Origin of Product |
United States |
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